Nopaline

Description

Properties

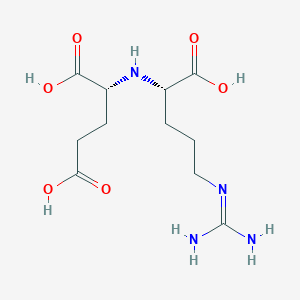

IUPAC Name |

(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKYZBGVKHTLTN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945005 | |

| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22350-70-5 | |

| Record name | Nopaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22350-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOPALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8EP5F7X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Nopaline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nopaline is a naturally occurring opine, a class of unusual amino acid derivatives found in plant crown gall tumors. These tumors are induced by the soil bacterium Agrobacterium tumefaciens. This compound's unique structure and biosynthesis have made it a subject of significant interest in plant pathology, genetics, and biotechnology. This guide provides a detailed examination of its chemical structure, properties, and the biochemical pathways associated with its synthesis and degradation.

Core Chemical Structure and Properties

This compound is chemically classified as an amino acid opine.[1][2] Its structure arises from the reductive condensation of two common metabolites: the amino acid L-arginine and the alpha-keto acid 2-oxopentanedioic acid (more commonly known as α-ketoglutarate).[1][2] This condensation forms a secondary amine linkage.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid.[3] The stereochemistry of this compound is derived from its precursors: the arginine moiety retains its L-configuration ((S)-enantiomer), while the glutamic acid backbone adopts a D-configuration ((R)-enantiomer).

This compound is a dicarboxylic acid, featuring carboxyl groups from both the arginine and glutamic acid-derived portions of the molecule. It also possesses a highly basic guanidinium (B1211019) group from the arginine side chain. This combination of acidic and basic functional groups means that this compound exists as a zwitterion over a wide pH range.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a convenient reference for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀N₄O₆ | |

| Molecular Weight | 304.30 g/mol | |

| IUPAC Name | (2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | |

| CAS Number | 22350-70-5 | |

| Physical Form | White solid | |

| Melting Point | >174°C (decomposes) | |

| Solubility | Slightly soluble in water (solubility can be increased by heating and sonication) | |

| Predicted pKa Values | pKa₁: 2.01 ± 0.10 (carboxyl), pKa₂: (not specified), pKa₃: (not specified) |

Experimental Protocols

Enzymatic Synthesis of this compound from Plant Tissue Extracts

This protocol is based on the method for synthesizing this compound using extracts from crown gall tissues, which contain the enzyme this compound synthase.

Materials:

-

Sunflower crown gall tissue induced by a this compound-type Agrobacterium tumefaciens strain (e.g., C58 or T37).

-

Extraction Buffer (composition not specified in the source, but a standard plant protein extraction buffer would be appropriate, e.g., Tris-HCl with protease inhibitors).

-

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form).

-

α-ketoglutarate.

-

L-arginine.

-

Reaction buffer (e.g., phosphate or Tris buffer at a suitable pH for the enzyme, likely slightly acidic to neutral).

-

Microcentrifuge tubes.

-

Pestle for grinding.

-

Centrifuge.

Methodology:

-

Tissue Homogenization: Grind fresh or frozen sunflower crown gall tissue in a microcentrifuge tube with a small pestle in the presence of extraction buffer.

-

Clarification of Extract: Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract, including this compound synthase.

-

Reaction Mixture Assembly: In a clean microcentrifuge tube, prepare the reaction mixture containing:

-

Crude enzyme extract.

-

NADPH.

-

α-ketoglutarate.

-

L-arginine.

-

-

Incubation: Incubate the reaction mixture at a temperature suitable for the enzyme's activity.

-

Reaction Termination and Analysis: The reaction can be stopped by heat or the addition of acid. The product, this compound, can then be detected and quantified using methods such as paper electrophoresis or chromatography.

Detection of this compound in Plant Tissues

This protocol describes a method for the detection of this compound in plant extracts, often used to confirm the transformation of plant tissue by Agrobacterium.

Materials:

-

Plant tissue to be analyzed.

-

Extraction buffer.

-

[¹⁴C]arginine (radiolabeled).

-

Whatman 3MM paper for electrophoresis.

-

Electrophoresis apparatus.

-

Autoradiography film or a phosphorimager.

Methodology:

-

Extraction: Prepare a crude plant extract from the tissue of interest by grinding it in an appropriate extraction buffer.

-

Labeling (Optional, for high sensitivity): If this compound synthase is active in the extract, it can be incubated with [¹⁴C]arginine, α-ketoglutarate, and NADPH to produce radiolabeled this compound.

-

Sample Application: Spot the plant extract (or the reaction mixture from the labeling step) onto Whatman 3MM paper.

-

Electrophoresis: Perform high-voltage paper electrophoresis for a sufficient time to separate this compound from other charged molecules in the extract (e.g., 2 hours at 1500 V).

-

Detection:

-

If non-radiolabeled this compound is being detected, the paper can be stained with a reagent that reacts with guanidinium compounds (e.g., phenanthrenequinone).

-

If radiolabeled this compound was produced, the dried paper is exposed to autoradiography film or a phosphorimager to visualize the radioactive this compound spot.

-

This compound Synthesis and Catabolism Pathway

The synthesis of this compound is a key aspect of the parasitic relationship between Agrobacterium tumefaciens and its host plant. The bacterium genetically engineers the plant to produce this unique compound, which the bacterium can then use as a specific source of carbon and nitrogen.

Caption: this compound biosynthesis in the plant cell and catabolism by Agrobacterium.

This guide provides a foundational understanding of the chemical structure of this compound for researchers and professionals. The unique nature of its biosynthesis and its role in the Agrobacterium-plant interaction continue to make it a valuable subject of study.

References

The Opine Concept: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of opines and the subsequent formulation of the "opine concept" represent a landmark in our understanding of plant-microbe interactions and horizontal gene transfer. This technical guide provides an in-depth exploration of the history, discovery, and core principles of the opine concept, tailored for researchers, scientists, and professionals in drug development. Opines, unique low-molecular-weight compounds produced in plant crown gall tumors, are at the heart of a sophisticated mechanism of "genetic colonization" by pathogenic Agrobacterium species. These compounds serve as a specific nutrient source for the inciting bacteria and as signaling molecules, orchestrating the transfer of genetic material. This guide will delve into the key experiments, molecular players, and signaling pathways that underpin this fascinating biological phenomenon.

The Discovery and Elucidation of Opines

The journey to understanding opines began with early observations of crown gall tumors, a widespread plant disease characterized by tumorous growths. It was not until the mid-20th century that the chemical nature of the unique compounds within these tumors began to be unraveled.

Early Observations and the "Opine Concept"

In the 1950s and 1960s, researchers identified unusual amino acid derivatives in crown gall tissues that were absent in healthy plant tissues. These compounds were later collectively termed "opines." A pivotal breakthrough came with the realization that the type of opine produced in a tumor was determined by the specific strain of Agrobacterium tumefaciens that induced it, not the host plant.[1] This led to the formulation of the "opine concept," which posits that opines are chemical mediators of the parasitic relationship between Agrobacterium and its plant host.[2] This concept was further solidified by the "genetic colonization" theory, which describes how Agrobacterium genetically engineers plant cells to produce these specific nutrients for its own benefit.[2]

Key Researchers and Timeline of Discovery

The development of the opine concept was a collaborative effort built upon the work of numerous scientists over several decades.

| Year | Discovery | Key Researchers/Institutions |

| 1956 | Independent reports on unusual amino acid metabolism in crown gall tumors. | Morel and Lioret |

| 1960s | Identification and purification of specific opines like lysopine, octopine, and nopaline. | Biemann, Ménagé, Morel, Goldmann |

| 1970s | Discovery of the Tumor-inducing (Ti) plasmid in Agrobacterium and its role in tumorigenesis. | Zaenen, Van Larebeke, Schell, Van Montagu |

| 1976-1977 | Genes for opine synthesis and catabolism are located on the Ti plasmid. | Bomhoff, Montoya, Schell, Chilton |

| 1979 | Formalization of the "opine concept" and "genetic colonization" theory. | Tempé, Schell and colleagues |

| 1980 | Discovery of agropine (B1203042) in "null-type" crown gall tumors, broadening the opine concept. | Guyon, Chilton, and colleagues |

Chemical Diversity and Classification of Opines

Opines are a structurally diverse group of molecules, generally synthesized by the condensation of an amino acid with a keto acid or a sugar. They are broadly classified into several families based on their chemical structure and biosynthetic precursors.

Major Opine Families

The most well-characterized opine families include:

-

Octopine Family: Formed from the condensation of an amino acid with pyruvate.

-

This compound Family: Formed from the condensation of an amino acid with α-ketoglutarate.

-

Mannityl Family: Formed from the condensation of an amino acid with mannose.

-

Agrocinopine Family: A distinct class of sugar-phosphodiester opines.

Quantitative Data: Opine Structures and Associated Plasmids

The specificity between the opine synthesized by the tumor and the opine catabolized by the bacterium is determined by the type of Ti plasmid harbored by the Agrobacterium strain.

| Opine Family | Representative Opine | Amino Acid Precursor | Keto Acid/Sugar Precursor | Associated Ti Plasmid Type |

| Octopine | Octopine | Arginine | Pyruvate | Octopine |

| Lysopine | Lysine | Pyruvate | Octopine | |

| Histopine | Histidine | Pyruvate | Octopine | |

| This compound | This compound | Arginine | α-Ketoglutarate | This compound |

| Nopalinic acid (Ornaline) | Ornithine | α-Ketoglutarate | This compound | |

| Mannityl | Mannopine | Glutamine | Mannose | Agropine/Mannopine |

| Agropine | Glutamine | Mannose (via lactonization) | Agropine/Mannopine | |

| Agrocinopine | Agrocinopine A | - | Sucrose and L-Arabinose | This compound |

Experimental Protocols in Opine Research

The discovery and characterization of opines relied on a combination of microbiological, biochemical, and genetic techniques. The following sections describe the principles of the key experimental methodologies employed.

Isolation and Culture of Agrobacterium and Tumor Tissues

-

Bacterial Isolation: Agrobacterium tumefaciens strains were isolated from crown gall tumors by surface sterilizing the tumor tissue, macerating it in sterile water or buffer, and plating the suspension on a suitable growth medium.

-

Tumor Induction and Culture: Sterile plant seedlings or explants were wounded and inoculated with a suspension of the desired Agrobacterium strain. The resulting tumors were then excised and cultured on a hormone-free plant tissue culture medium, where they could grow axenically (free from the inciting bacteria).

Opine Extraction and Analysis

-

Extraction: Opines were typically extracted from crown gall tissues by homogenizing the tissue in an aqueous or alcoholic solvent, followed by centrifugation to remove cellular debris.

-

Paper Chromatography and Electrophoresis: Early methods for separating and identifying opines heavily relied on paper chromatography and high-voltage paper electrophoresis.

-

Principle: These techniques separate molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent) in chromatography, and on their differential migration in an electric field based on charge and size in electrophoresis.

-

Methodology: The extracted samples were spotted onto chromatography or electrophoresis paper. For chromatography, the edge of the paper was dipped into a solvent mixture, which then migrated up or down the paper by capillary action, separating the opine molecules. For electrophoresis, the paper was placed in a buffer-filled chamber, and an electric current was applied.

-

Visualization: After separation, the opines, being colorless, were visualized by spraying the paper with specific chemical reagents (e.g., ninhydrin (B49086) for amino acid derivatives) that react to produce a colored spot. The position of the spot (Rf value in chromatography or mobility in electrophoresis) was compared to that of known opine standards for identification.

-

Opine-Mediated Signaling Pathways

Beyond their role as a nutrient source, opines are crucial signaling molecules that regulate key processes in Agrobacterium, including virulence and the conjugal transfer of Ti plasmids.

Enhancement of vir Gene Induction

The virulence (vir) genes on the Ti plasmid, essential for T-DNA processing and transfer, are induced by phenolic compounds released from wounded plant cells, such as acetosyringone. Certain opines can significantly enhance this induction.

-

Mechanism: The enhancement of vir gene induction by opines is dependent on the VirA and VirG two-component regulatory system. VirA is a sensor kinase that detects acetosyringone, and VirG is the response regulator that, upon phosphorylation by VirA, activates the transcription of other vir genes. Opines appear to modulate this signaling cascade, leading to a more robust activation of the virulence machinery.

Regulation of Ti Plasmid Conjugation

Opines also regulate the conjugal transfer of the Ti plasmid between Agrobacterium cells, a process that is also dependent on cell density through quorum sensing.

-

Mechanism: Conjugal opines induce the expression of the traR gene. The TraR protein is a transcriptional activator that, in the presence of an autoinducer molecule (an acyl-homoserine lactone, AHL), activates the expression of the tra and trb genes, which are required for plasmid conjugation. This creates a hierarchical control system where both the presence of a specific opine and a sufficient bacterial population density are required for the dissemination of the Ti plasmid.

Conclusion

The discovery of opines and the development of the opine concept have fundamentally shaped our understanding of plant pathology and microbial genetics. This intricate system of chemical communication and genetic manipulation highlights the co-evolutionary arms race between pathogens and their hosts. For researchers in drug development and biotechnology, the principles of the opine concept offer valuable insights into targeted delivery systems and the manipulation of biological pathways. The detailed understanding of the molecular machinery involved in opine synthesis, transport, and signaling continues to provide a rich area for further scientific exploration and application.

References

Nopaline: A Dedicated Carbon and Nitrogen Source Fueling Agrobacterium Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agrobacterium tumefaciens, a soil bacterium renowned for its ability to genetically transform plants, utilizes a sophisticated strategy to ensure its proliferation within the unique environment of a plant tumor. Central to this strategy is the production and subsequent catabolism of opines, a class of specialized amino acid and sugar derivatives synthesized by the transformed plant cells. This technical guide provides a comprehensive overview of the molecular mechanisms governing the utilization of nopaline, a prominent opine, as a dedicated carbon and nitrogen source by Agrobacterium. We delve into the genetic organization of the this compound catabolism (noc) genes, the enzymatic pathway of this compound degradation, and the intricate regulatory network that controls the expression of these genes. Furthermore, this guide presents detailed experimental protocols for studying this compound metabolism and provides quantitative data to facilitate a deeper understanding of this fascinating biological system.

Introduction

Agrobacterium tumefaciens incites crown gall disease in plants by transferring a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome.[1] The T-DNA carries genes that direct the synthesis of plant hormones, leading to tumor formation, and genes for the production of opines.[1] These opines, such as this compound, serve as a specific nutrient source for the inciting Agrobacterium strain, which possesses the corresponding catabolic genes on its Ti plasmid.[1] This "opine concept" illustrates a remarkable example of metabolic co-evolution, where the pathogen engineers its host to produce a unique food source that it is specifically adapted to utilize.

This compound, chemically N2-(1,3-dicarboxypropyl)-L-arginine, provides Agrobacterium with a competitive advantage in the tumor environment by serving as a rich source of both carbon and nitrogen.[1] The ability to catabolize this compound is conferred by a set of genes, the this compound catabolism (noc) genes, located on the Ti plasmid outside the T-DNA region.[1] Understanding the molecular intricacies of this compound utilization is crucial for comprehending the ecological success of Agrobacterium and can provide insights for the development of novel antimicrobial strategies or the refinement of Agrobacterium-mediated plant biotechnology.

Genetic and Molecular Basis of this compound Catabolism

The genetic determinants for this compound catabolism are organized in the noc region on the Ti plasmid. This region encompasses genes responsible for the transport of this compound into the bacterial cell and the enzymatic machinery required for its degradation.

The this compound Catabolism (noc) Genes

The noc genes are essential for the utilization of this compound and the subsequent breakdown of its metabolic intermediates. Key genes and their functions are summarized below:

| Gene/Locus | Function | Reference(s) |

| nocA (onc) | Ornithine cyclodeaminase (Ornithine catabolism) | |

| nocB | Periplasmic binding protein component of this compound transporter | |

| nocC | This compound oxidase (this compound catabolism) | |

| nocR | LysR-type transcriptional regulator | |

| nocT | Putative transport protein | |

| nocP | Putative transport protein | |

| nocQ | Putative transport protein | |

| nocM | Putative transport protein |

The this compound Catabolic Pathway

The breakdown of this compound is a two-step enzymatic process that releases arginine and α-ketoglutarate, which can then be funneled into central metabolism.

-

This compound Uptake: this compound is transported from the periplasm into the cytoplasm via a binding protein-dependent transport system, with NocB acting as the periplasmic binding protein.

-

This compound Oxidation: Inside the cytoplasm, the enzyme This compound oxidase , encoded by the nocC gene, catalyzes the oxidative cleavage of this compound to yield L-arginine and α-ketoglutarate.

-

Ornithine Catabolism: The resulting L-arginine can be further metabolized. One key pathway involves its conversion to L-ornithine. The enzyme ornithine cyclodeaminase , encoded by the nocA (onc) gene, then converts L-ornithine into L-proline, releasing ammonia (B1221849). Proline can serve as a carbon and nitrogen source, while ammonia can be assimilated.

Regulation of this compound Catabolism

The expression of the noc genes is tightly regulated to ensure that they are only transcribed in the presence of this compound, preventing wasteful enzyme synthesis. This regulation is primarily mediated by the LysR-type transcriptional regulator, NocR.

In the absence of this compound, NocR binds to the promoter region of the noc genes and represses their transcription. When this compound is present, it acts as an inducer, binding to NocR and causing a conformational change in the NocR-DNA complex. This conformational change alleviates the repression and activates the transcription of the noc operon, leading to the synthesis of the proteins required for this compound transport and catabolism.

Quantitative Data

The efficiency of this compound utilization and the kinetics of the enzymes involved are critical for understanding the metabolic capabilities of Agrobacterium.

Agrobacterium Growth on this compound

While specific growth rate data on this compound as a sole carbon or nitrogen source is not extensively documented in recent literature, earlier studies have established that wild-type Agrobacterium tumefaciens strains containing a this compound-type Ti plasmid can utilize this compound as a sole source of carbon and nitrogen. The doubling time of A. tumefaciens in minimal medium can range from 2.5 to 4 hours, depending on the specific carbon and nitrogen sources. It is expected that growth on this compound would fall within this range.

Enzyme Kinetics

The kinetic parameters of the key enzymes in the this compound catabolic pathway provide insights into their substrate affinity and catalytic efficiency.

| Enzyme | Substrate | Km (mM) | Vmax (relative) | Reference(s) |

| This compound Oxidase (NocC) | This compound | 1.1 | 5 | |

| Octopine | ~1.1 | 1 | ||

| Ornithine Cyclodeaminase (NocA/Onc) | L-Ornithine | 0.25 | Not reported |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound catabolism in Agrobacterium.

Agrobacterium Growth Assay on this compound Medium

This protocol allows for the determination of the ability of an Agrobacterium strain to utilize this compound as a sole carbon and/or nitrogen source.

Materials:

-

Agrobacterium strain of interest

-

Minimal medium (e.g., AT minimal medium)

-

This compound solution (sterile filtered)

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Prepare AT minimal medium without a carbon or nitrogen source.

-

For testing this compound as a carbon source, supplement the medium with a standard nitrogen source (e.g., (NH4)2SO4) and this compound as the sole carbon source (e.g., at a final concentration of 1-5 g/L).

-

For testing this compound as a nitrogen source, supplement the medium with a standard carbon source (e.g., glucose or mannitol) and this compound as the sole nitrogen source.

-

For testing this compound as the sole carbon and nitrogen source, supplement the medium with only this compound.

-

Inoculate the prepared media with an overnight culture of the Agrobacterium strain to an initial OD600 of ~0.05.

-

Incubate the cultures at 28°C with vigorous shaking.

-

Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Plot the OD600 values against time to generate a growth curve. The growth rate and doubling time can be calculated from the logarithmic phase of the curve.

This compound Oxidase Enzyme Assay

This assay measures the activity of this compound oxidase in crude cell extracts of Agrobacterium.

Materials:

-

Agrobacterium cell pellet (from a culture induced with this compound)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

This compound solution

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.5)

-

Method for detecting arginine or α-ketoglutarate (e.g., HPLC, colorimetric assay)

Procedure:

-

Resuspend the Agrobacterium cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate to remove cell debris. The supernatant is the crude cell extract.

-

Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).

-

Set up the reaction mixture containing assay buffer, a known amount of crude extract, and initiate the reaction by adding this compound.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Take aliquots at different time points and stop the reaction (e.g., by adding acid or boiling).

-

Quantify the amount of arginine or α-ketoglutarate produced.

-

Calculate the specific activity of this compound oxidase (e.g., in µmol of product formed per minute per mg of protein).

Gel Retardation Assay for NocR-DNA Interaction

This technique is used to demonstrate the binding of the NocR protein to its target DNA sequence in the noc promoter region.

Materials:

-

Purified NocR protein

-

DNA probe containing the putative NocR binding site (labeled with a radioisotope or a fluorescent dye)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) (as a non-specific competitor DNA)

-

This compound solution (for testing the effect of the inducer)

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

-

Method for detecting the labeled probe (e.g., autoradiography or fluorescence imaging)

Procedure:

-

Set up binding reactions containing the labeled DNA probe, binding buffer, and varying concentrations of purified NocR protein.

-

Include a reaction with no NocR protein as a negative control.

-

To test the effect of the inducer, add this compound to some of the binding reactions.

-

Add poly(dI-dC) to all reactions to minimize non-specific binding.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage.

-

After electrophoresis, dry the gel (if using a radioactive probe) and expose it to X-ray film or scan it using a phosphorimager or fluorescence scanner.

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a NocR-DNA complex.

References

The Genetic Underpinnings of Nopaline Synthesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic basis of nopaline synthesis as orchestrated by the Ti plasmids of Agrobacterium tumefaciens. Understanding this natural system of genetic engineering provides a foundational framework for advancements in plant biotechnology and drug development. This document outlines the key genetic components, regulatory networks, and experimental methodologies crucial for studying this intricate biological process.

The Genetic Locus of this compound Synthesis: The nos Gene

This compound, an opine, is a unique amino acid derivative synthesized in crown gall tumors of plants infected by this compound-type strains of Agrobacterium tumefaciens. The genetic blueprint for this synthesis is not native to the plant but is transferred from the bacterium to the plant cell. The central gene responsible for this process is the This compound synthase (nos) gene .

The nos gene is located on the Transfer DNA (T-DNA) region of the this compound-type Tumor-inducing (Ti) plasmid.[1] This T-DNA segment is the mobile genetic element that Agrobacterium integrates into the host plant's genome.[1][2] The expression of the nos gene within the plant cell leads to the production of the this compound synthase enzyme, which in turn catalyzes the synthesis of this compound.[3]

The T-DNA Transfer Machinery: A Symphony of vir Genes

The transfer of the T-DNA, and consequently the nos gene, from the bacterium to the plant cell is a complex process mediated by a suite of virulence (vir) genes. These genes are also located on the Ti plasmid, but outside the T-DNA region.[4] The process is initiated by the recognition of phenolic compounds, such as acetosyringone, released by wounded plant tissues. This recognition triggers a signal transduction cascade that activates the expression of the vir genes.

The Vir proteins collectively function to excise a single-stranded copy of the T-DNA (the T-strand), protect it from degradation, and transport it into the plant cell nucleus for integration into the host genome.

Regulation of nos Gene Expression: A Constitutive yet Inducible Promoter

Once integrated into the plant genome, the nos gene is expressed by the plant's own transcriptional machinery. The expression of the nos gene is primarily controlled by its promoter, the nos promoter. This promoter is renowned for its strong, near-constitutive activity in a wide range of plant tissues, making it a popular tool in plant biotechnology for driving the expression of foreign genes.

However, the activity of the nos promoter is not entirely unregulated. It is known to be inducible by wounding and the plant hormone auxin. This inducibility is conferred by specific regulatory elements within the promoter sequence. Deletion analysis has revealed the importance of a "CAAT" box and a "TATA" box for maximal promoter activity. Furthermore, an upstream region containing an octameric repeat and a potential Z-DNA forming element has been identified as an essential activator of the nos promoter.

Quantitative Data on this compound Synthesis

Precise quantitative data on this compound synthesis can provide valuable insights into the efficiency of the system and the metabolic impact on the host plant. Below are tables summarizing available quantitative information.

Table 1: Substrate Concentration in Crown Gall Tumors

| Substrate | Concentration (µmol g⁻¹ tumor tissue) | Agrobacterium Strain | Plant Host |

| Arginine | 0.68 | C58 | Arabidopsis |

This table provides the concentration of arginine, a key substrate for this compound synthase, found in crown gall tumors.

Table 2: this compound Synthase Enzyme Kinetics (Hypothetical Data)

| Substrate | Km (mM) | Vmax (µmol min⁻¹ mg⁻¹ protein) |

| Arginine | [Data not available in cited literature] | [Data not available in cited literature] |

| α-ketoglutarate | [Data not available in cited literature] | [Data not available in cited literature] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the genetic basis of this compound synthesis. The following sections provide methodologies for key experiments.

This compound Synthase Activity Assay

This protocol is adapted from assays for similar enzymes that utilize arginine as a substrate and can be used to determine the kinetic parameters of this compound synthase.

Objective: To measure the enzymatic activity of this compound synthase in plant tissue extracts.

Materials:

-

Plant tissue (e.g., crown gall tumor)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

-

L-Arginine solution (various concentrations for kinetic studies)

-

α-ketoglutarate solution

-

NADPH solution

-

Bradford reagent for protein quantification

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the extract using the Bradford assay.

-

-

Enzymatic Reaction:

-

Set up reaction mixtures in microcentrifuge tubes containing reaction buffer, a specific concentration of L-arginine, α-ketoglutarate, and NADPH.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the protein extract.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

-

This compound Detection:

-

This compound can be detected and quantified using various methods, including high-performance liquid chromatography (HPLC) or specific colorimetric assays.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of this compound produced per unit time per amount of protein.

-

For kinetic analysis, perform the assay with varying concentrations of one substrate while keeping the others saturated. Plot the initial reaction velocities against substrate concentrations and use a Lineweaver-Burk or Hanes-Woolf plot to determine Km and Vmax.

-

Quantitative Real-Time PCR (qRT-PCR) for nos Gene Expression Analysis

Objective: To quantify the relative expression levels of the nos gene in response to different stimuli (e.g., wounding, auxin treatment).

Materials:

-

Plant tissue samples (control and treated)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (containing SYBR Green or a probe-based system)

-

Primers specific for the nos gene and a reference gene (e.g., actin or ubiquitin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue samples using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

-

Design and validate primers for the nos gene and a stable reference gene.

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the nos gene and the reference gene in each sample.

-

Calculate the relative expression of the nos gene using the ΔΔCt method or a standard curve method, normalizing to the expression of the reference gene.

-

Southern Blot for T-DNA Integration Analysis

Objective: To confirm the integration of the T-DNA (containing the nos gene) into the plant genome and to determine the copy number.

Materials:

-

Genomic DNA from transformed and non-transformed (control) plants

-

Restriction enzymes

-

Agarose (B213101) gel electrophoresis system

-

Nylon membrane

-

Probe specific for the nos gene (labeled with radioactivity or a non-radioactive tag)

-

Hybridization buffer and wash solutions

-

Detection system (e.g., autoradiography film or chemiluminescence imager)

Procedure:

-

Genomic DNA Digestion and Electrophoresis:

-

Digest genomic DNA with one or more restriction enzymes that cut outside the T-DNA region.

-

Separate the digested DNA fragments by size using agarose gel electrophoresis.

-

-

Blotting:

-

Denature the DNA in the gel and transfer it to a nylon membrane via capillary action or electroblotting.

-

Fix the DNA to the membrane by UV crosslinking or baking.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane to block non-specific binding sites.

-

Hybridize the membrane with a labeled probe specific for the nos gene.

-

Wash the membrane to remove unbound probe.

-

Detect the hybridized probe using the appropriate detection system. The number of bands will indicate the T-DNA copy number.

-

Visualization of Signaling Pathways and Workflows

Diagrams are provided to visually represent the key processes involved in this compound synthesis.

Caption: T-DNA transfer and this compound synthesis pathway.

Caption: Regulation of the this compound synthase (nos) promoter.

Caption: Experimental workflow for studying this compound synthesis.

References

- 1. Diversity of opines and opine-catabolizing bacteria isolated from naturally occurring crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bvl.bund.de [bvl.bund.de]

- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 4. Enzyme Kinetics 101: Understanding Michaelis-Menten Principles [synapse.patsnap.com]

An In-depth Technical Guide to the Core Function of the Nopaline Synthase (nos) Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nopaline synthase (nos) gene, originating from the T-DNA of the Ti plasmid of Agrobacterium tumefaciens, represents a cornerstone of plant biotechnology.[1] Its discovery and subsequent utilization have revolutionized the genetic engineering of plants, providing a reliable tool for gene expression and selection of transformed cells. This technical guide provides an in-depth exploration of the core functions of the nos gene, its enzymatic product, and its regulatory elements, tailored for researchers, scientists, and professionals in drug development who leverage plant-based systems.

Enzymatic Function of this compound Synthase

The primary function of the nos gene is to encode the enzyme this compound synthase. This enzyme catalyzes a reductive condensation reaction in transformed plant cells, leading to the synthesis of this compound, an unusual amino acid derivative.

Reaction:

This compound synthase facilitates the condensation of α-ketoglutarate with either L-arginine or L-ornithine, utilizing NADH or NADPH as a reductant, to produce this compound [N2-(1,3-dicarboxypropyl)-L-arginine] or ornaline [N2-(1,3-dicarboxypropyl)-L-ornithine], respectively.[1] this compound is not naturally found in plants and serves as a specific carbon and nitrogen source for the colonizing Agrobacterium, a classic example of metabolic engineering by a pathogen.[1]

Enzyme Kinetics

While detailed kinetic parameters (Km and Vmax) for this compound synthase are not widely reported in recent literature, early studies indicate that the substrate specificities and Km values do not significantly change during enzyme purification. The enzyme exhibits a high affinity for its substrates, ensuring efficient this compound production in the transformed plant cells.

The nos Gene in Agrobacterium and T-DNA Transfer

The nos gene is a key component of the T-DNA (transfer DNA) region of this compound-type Ti (tumor-inducing) plasmids found in Agrobacterium tumefaciens. The T-DNA is a segment of the Ti plasmid that is transferred from the bacterium to the plant cell and integrates into the host genome.[1]

The transfer process is mediated by a set of virulence (vir) genes located on the Ti plasmid outside the T-DNA region.[1] Phenolic compounds released from wounded plant tissues activate the vir genes, leading to the excision of a single-stranded copy of the T-DNA, which is then transported into the plant cell and integrated into the nuclear genome.

The nos Promoter and Terminator: Tools for Gene Expression

The regulatory sequences of the nos gene, namely its promoter and terminator, possess eukaryotic-like features that enable its expression in plants. These elements have been widely harnessed in plant biotechnology to drive the expression of foreign genes.

The nos Promoter (Pnos)

The nos promoter is considered a constitutive promoter, although its activity can be influenced by various factors. It contains canonical eukaryotic promoter elements, including a TATA box and a CAAT box, which are crucial for the initiation of transcription.

Regulation of nos Promoter Activity:

-

Developmental and Organ-Specific Regulation: Studies in transgenic tobacco have shown that the nos promoter activity is developmentally regulated and organ-specific. It is generally highly active in the lower and younger parts of the plant and its activity decreases in older, upper parts. However, promoter activity increases significantly in various floral organs.

-

Wound and Auxin Inducibility: The nos promoter is inducible by wounding in both vegetative and reproductive organs. This response is further enhanced by the presence of auxins.

The nos Terminator (Tnos)

The nos terminator provides signals for the termination of transcription and the addition of a poly(A) tail to the mRNA transcript. This is essential for mRNA stability, nuclear export, and efficient translation. The Tnos is one of the most commonly used terminators in plant transformation vectors.

Quantitative Comparison of Promoter Strength

The strength of a promoter is a critical factor in designing gene expression cassettes. While the nos promoter is widely used, its strength relative to other common plant promoters is an important consideration.

| Promoter | Relative Strength (Compared to nos) | Organism/System | Reference |

| nos | 1x (Baseline) | Petunia | |

| CaMV 35S | ~30-110x | Petunia | |

| Ubiquitin (Ubi) | Generally stronger than CaMV 35S | Monocots | |

| Actin (Act) | Strong constitutive expression | General |

Note: Relative promoter strength can vary significantly depending on the plant species, tissue type, developmental stage, and experimental conditions.

Applications in Research and Biotechnology

The components of the nos gene have become indispensable tools in plant genetic engineering.

Selectable Marker Gene Expression

The nos promoter is frequently used to drive the expression of selectable marker genes, such as the neomycin phosphotransferase II (nptII) gene, which confers resistance to antibiotics like kanamycin (B1662678). This allows for the selection of successfully transformed plant cells and tissues.

Reporter Gene Assays

The nos promoter is also used to drive the expression of reporter genes, such as β-glucuronidase (gusA or uidA), to study gene expression patterns and quantify promoter activity.

Experimental Protocols

Histochemical GUS Assay for Plants with nos Promoter Constructs

This protocol describes the histochemical localization of β-glucuronidase (GUS) activity in plant tissues transformed with a construct containing the gusA gene driven by the nos promoter.

Materials:

-

Transgenic plant tissue (e.g., leaves, seedlings)

-

GUS staining solution:

-

100 mM sodium phosphate (B84403) buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM potassium ferricyanide

-

0.5 mM potassium ferrocyanide

-

0.1% (v/v) Triton X-100

-

1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in a small amount of dimethylformamide

-

-

70% (v/v) ethanol (B145695)

-

Microscope slides and coverslips

-

Dissecting microscope or light microscope

Procedure:

-

Tissue Preparation: Excise small pieces of plant tissue from the transgenic plant. For leaves, small discs or sections are suitable. For seedlings, the entire seedling can be used.

-

Staining: Place the tissue in a microcentrifuge tube or a well of a multi-well plate and submerge it in the GUS staining solution.

-

Vacuum Infiltration (Optional but Recommended): To enhance substrate penetration, place the samples under a vacuum for 5-10 minutes.

-

Incubation: Incubate the samples at 37°C for several hours to overnight. The incubation time will depend on the level of GUS expression.

-

Destaining: After incubation, remove the staining solution and add 70% ethanol to the tissue. This will stop the enzymatic reaction and remove chlorophyll, allowing for better visualization of the blue color. Change the ethanol several times until the tissue is clear.

-

Visualization: Observe the stained tissue under a dissecting or light microscope. The presence of a blue precipitate indicates GUS activity.

Agrobacterium-mediated Transformation of Tobacco Leaf Discs with a nos-driven Kanamycin Resistance Gene

This protocol outlines a general procedure for the transformation of tobacco using Agrobacterium carrying a binary vector with the nptII gene under the control of the nos promoter and terminator.

Materials:

-

Young, healthy tobacco (Nicotiana tabacum) leaves

-

Agrobacterium tumefaciens strain (e.g., LBA4404) harboring a binary vector with a Pnos::nptII::Tnos cassette

-

MS (Murashige and Skoog) medium, including vitamins

-

Hormones: NAA (1-naphthaleneacetic acid) and BAP (6-benzylaminopurine)

-

Antibiotics: Kanamycin (for plant selection) and a bacteriostatic antibiotic like carbenicillin (B1668345) or cefotaxime (B1668864) (to eliminate Agrobacterium)

-

Sterilization solutions: 70% ethanol, 10% bleach solution

Procedure:

-

Prepare Agrobacterium Culture: Inoculate a liquid culture of YEP or LB medium containing appropriate antibiotics for the Agrobacterium strain and the binary vector. Grow overnight at 28°C with shaking.

-

Prepare Leaf Explants: Surface sterilize tobacco leaves by washing with 70% ethanol for 30 seconds, followed by a 10-minute wash in 10% bleach solution, and then rinse three times with sterile distilled water. Cut the leaves into small discs (approximately 1 cm in diameter), avoiding the midrib.

-

Infection: Dilute the overnight Agrobacterium culture with liquid MS medium to an OD600 of approximately 0.5. Immerse the leaf discs in the bacterial suspension for 5-10 minutes.

-

Co-cultivation: Blot the leaf discs on sterile filter paper to remove excess bacteria and place them on co-cultivation medium (MS medium with 1 mg/L BAP and 0.1 mg/L NAA). Incubate in the dark at 25°C for 2-3 days.

-

Selection and Regeneration: Transfer the leaf discs to selection medium (MS medium with 1 mg/L BAP, 0.1 mg/L NAA, 100 mg/L kanamycin, and 250-500 mg/L carbenicillin or cefotaxime). Subculture the explants to fresh selection medium every 2-3 weeks.

-

Shoot Elongation and Rooting: Once shoots have regenerated and are a few centimeters long, excise them and transfer to a rooting medium (MS medium without hormones but containing kanamycin and carbenicillin/cefotaxime).

-

Acclimatization: Once roots have formed, carefully remove the plantlets from the agar, wash off the medium, and transfer them to soil. Maintain high humidity for the first week to allow the plants to acclimatize.

This compound Detection in Plant Tissues

A classic method for the detection of opines like this compound is high-voltage paper electrophoresis. This technique separates charged molecules based on their migration in an electric field.

Principle:

Plant tissue extracts are applied to a paper support saturated with a buffer of a specific pH. When a high voltage is applied, amino acids and their derivatives, such as this compound, will migrate towards the anode or cathode depending on their net charge at that pH. The position of this compound can be visualized by staining with specific reagents, such as phenanthrenequinone, and compared to the migration of a known this compound standard. A detailed protocol would need to be optimized based on standard paper electrophoresis techniques.

Conclusion

The this compound synthase (nos) gene and its regulatory elements have been instrumental in the advancement of plant biotechnology. Its function in producing a unique metabolite in transformed plants provided an early and elegant system for confirming successful gene transfer. More importantly, the robust and relatively constitutive nature of the nos promoter and the reliability of its terminator have made them workhorse components in countless plant transformation vectors. A thorough understanding of the function, regulation, and application of the nos gene is essential for researchers and scientists working in plant molecular biology, genetic engineering, and the development of plant-based platforms for the production of valuable compounds.

References

Nopaline: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nopaline is a naturally occurring, low-molecular-weight compound classified as an opine. Opines are unique amino acid or sugar derivatives produced by plant cells transformed by Agrobacterium tumefaciens, the causative agent of crown gall disease. This compound is synthesized in the plant tumor tissue through the enzymatic activity of this compound synthase, an enzyme encoded by a gene transferred from the tumor-inducing (Ti) plasmid of the bacterium into the plant genome.[1][2] While not metabolizable by the plant, this compound serves as a specific carbon and nitrogen source for the inciting Agrobacterium strain, which possesses the genetic machinery for its catabolism.[3] This unique metabolic relationship makes this compound a key marker in the study of Agrobacterium-plant interactions and a significant component in the development of genetically modified plants.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for its detection, quantification, and the understanding of its biochemical interactions.

| Property | Value |

| Chemical Formula | C11H20N4O6 |

| Molecular Weight | 304.30 g/mol |

| IUPAC Name | (2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |

| CAS Number | 22350-70-5 |

Data sourced from PubChem CID 108012.[4]

Biosynthesis of this compound in Planta

The synthesis of this compound occurs within the transformed plant cells. The process is catalyzed by the enzyme this compound synthase (NOS), the gene for which (nos) is located on the T-DNA region of the Agrobacterium Ti plasmid and is integrated into the plant genome during infection.[1] NOS facilitates the reductive condensation of L-arginine and α-ketoglutaric acid to form this compound. This pathway is a hallmark of crown gall tumors induced by this compound-type strains of Agrobacterium tumefaciens.

Caption: Biosynthesis of this compound in a transformed plant cell.

This compound Catabolism by Agrobacterium tumefaciens

Agrobacterium tumefaciens strains that induce this compound synthesis in plants also possess the unique ability to utilize it as a nutrient source. The genes responsible for this compound catabolism (noc genes) are located on the Ti plasmid, separate from the T-DNA region. The process begins with the uptake of this compound from the environment, followed by its enzymatic degradation into L-arginine and α-ketoglutaric acid. These products then enter the central metabolic pathways of the bacterium. The expression of the noc genes is inducible by this compound, ensuring that the catabolic machinery is produced only when its substrate is available.

References

- 1. Expression of the this compound synthase gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H20N4O6 | CID 108012 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Presence of Nopaline in Plant Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nopaline within plant crown gall tumors, orchestrated by the bacterium Agrobacterium tumefaciens, represents a remarkable instance of inter-kingdom genetic exchange and metabolic engineering. This phenomenon, driven by the transfer of a specific segment of the bacterial Ti (tumor-inducing) plasmid, the T-DNA, into the plant genome, results in the production of unique amino acid derivatives known as opines. This compound, a condensation product of L-arginine and α-ketoglutarate, serves as a crucial carbon and nitrogen source for the colonizing Agrobacterium, which possesses the specific genetic machinery for its catabolism. This intricate biological interplay not only fuels the pathogen's proliferation but also provides a fascinating model system for studying plant-pathogen interactions, horizontal gene transfer, and the regulation of gene expression. This technical guide delves into the natural occurrence of this compound in plant tumors, providing a comprehensive overview of the underlying molecular mechanisms, quantitative data, and detailed experimental protocols for its analysis.

The Molecular Machinery of this compound Synthesis

The production of this compound in crown gall tumors is a direct consequence of the stable integration and expression of the this compound synthase (nos) gene, which is located on the T-DNA region of the this compound-type Ti plasmid. The expression of the nos gene is controlled by a eukaryotic-like promoter that is active within the plant cell, a testament to the evolutionary adaptation of Agrobacterium to its host.

T-DNA Transfer and Integration: A Prerequisite for this compound Synthesis

The journey of the nos gene from the bacterium to the plant nucleus is a multi-step process initiated by the perception of wound-induced phenolic compounds by the bacterial VirA/VirG two-component system. This signaling cascade triggers the expression of a suite of virulence (vir) genes, which orchestrate the excision of the T-DNA from the Ti plasmid, its packaging into a protective protein-DNA complex, and its transport into the plant cell and subsequent integration into the host genome.

Quantitative Analysis of this compound in Plant Tissues

Table 1: Occurrence of this compound in Natural Crown Gall Tumors

| Plant Species | This compound Presence | Reference |

| Cherry | Detected | [1] |

| Blackberry | Detected | |

| Grapevine | Detected | |

| Plum | Detected |

Note: This table indicates the presence of this compound as detected in the cited studies. Specific quantitative concentrations were not consistently reported.

Signaling Pathways Regulating this compound Synthase Expression

The expression of the this compound synthase (nos) gene is not constitutive but is influenced by host cellular factors, including plant hormones and stress signals. This regulation ensures that this compound synthesis is coordinated with the physiological state of the transformed plant cells.

Wound and Auxin Signaling

Research has shown that the nos promoter is inducible by both wounding and the plant hormone auxin. This dual regulation is significant as the process of Agrobacterium infection itself involves wounding, and the T-DNA also carries genes for auxin biosynthesis, leading to elevated auxin levels within the tumor. Deletion analysis of the nos promoter has identified a 10-base pair element (GCACATACGT) that is essential for both wound and auxin responses.

The auxin response is mediated by Auxin Response Factors (ARFs), a family of transcription factors that bind to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. While the precise ARFs that directly regulate the nos promoter are still under investigation, it is known that ARFs can act as either activators or repressors of gene expression. The interaction of ARFs with Aux/IAA repressor proteins in the absence of auxin prevents transcription. In the presence of auxin, Aux/IAA proteins are targeted for degradation, releasing the ARFs to regulate gene expression.

Wound signaling in plants is a complex network involving various signaling molecules, including jasmonic acid (JA). Mechanical injury triggers a signaling cascade that can lead to the activation of defense-related genes. While the direct link between the canonical wound signaling pathway and nos promoter activation requires further elucidation, the presence of a wound-responsive element in the promoter suggests a direct or indirect interaction with transcription factors activated during the wound response.

Experimental Protocols

This compound Extraction from Plant Tissue

A general procedure for the extraction of opines from plant tumor tissue is as follows:

-

Harvest fresh crown gall tumor tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in an equal weight of 95% ethanol.

-

Centrifuge the homogenate to pellet the cell debris.

-

Collect the supernatant containing the opines.

-

The supernatant can be further purified and concentrated for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from other compounds in the plant extract based on its physicochemical properties as it passes through a chromatography column. The amount of this compound is then quantified by detecting its absorbance of UV light.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable mobile phase modifier)

-

This compound standard

Procedure (General Outline):

-

Sample Preparation: Prepare the plant extract as described above. The final extract should be filtered through a 0.22 µm filter before injection.

-

Mobile Phase Preparation: A typical mobile phase for reversed-phase chromatography of polar compounds like opines would be a gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and acetonitrile.

-

Chromatographic Conditions (to be optimized):

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: Ambient or controlled (e.g., 25°C)

-

Detection wavelength: this compound lacks a strong chromophore, so detection can be challenging. Derivatization with a UV-absorbing compound may be necessary, or detection at a low wavelength (e.g., 210 nm) can be attempted.

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the prepared plant extract samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound compared to HPLC-UV.

Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the molecule. This is typically done using Multiple Reaction Monitoring (MRM).

Instrumentation:

-

Liquid Chromatography system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

Data acquisition and processing software

Reagents:

-

LC-MS grade solvents (acetonitrile, water, methanol)

-

Formic acid (or other suitable mobile phase modifier)

-

This compound standard

Procedure (General Outline):

-

Sample Preparation: Prepare the plant extract as described above.

-

LC Conditions (to be optimized): Similar to HPLC-UV, a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid is a common starting point.

-

MS/MS Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for this compound.

-

MRM Transitions: This is the most critical parameter and needs to be determined by infusing a pure this compound standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺ of this compound (C₁₁H₂₀N₄O₆, molecular weight 304.30 g/mol ). The product ions will be specific fragments generated by collision-induced dissociation of the precursor ion. At least two MRM transitions (one for quantification and one for confirmation) should be optimized.

-

-

Calibration and Analysis: Similar to the HPLC-UV method, a calibration curve is generated using this compound standards, and the concentration in the samples is determined by comparing the peak areas.

This compound Synthase Enzymatic Assay

This assay measures the activity of the this compound synthase enzyme in plant tumor extracts by quantifying the formation of this compound from its substrates.

Principle: The assay mixture contains the plant extract (as a source of the this compound synthase enzyme), the substrates L-arginine and α-ketoglutarate, and the cofactor NADPH. The reaction is initiated and allowed to proceed for a defined time, after which the amount of this compound produced is measured. A common method involves using a radiolabeled substrate (e.g., [¹⁴C]arginine) and quantifying the radiolabeled this compound product.

Reagents:

-

Plant tumor extract (prepared in a suitable buffer)

-

L-arginine (one of which may be radiolabeled, e.g., L-[guanidino-¹⁴C]arginine)

-

α-ketoglutarate

-

NADPH

-

Reaction buffer (e.g., Tris-HCl)

-

Stop solution (to terminate the reaction)

-

Scintillation cocktail (if using radiolabeling)

Procedure (General Outline using Radiolabeling):

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, α-ketoglutarate, NADPH, and the plant extract.

-

Initiate Reaction: Add the radiolabeled L-arginine to start the reaction.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).

-

Separation of Product: Separate the radiolabeled this compound product from the unreacted radiolabeled arginine substrate. This can be achieved using techniques like paper electrophoresis or ion-exchange chromatography.

-

Quantification: Quantify the amount of radiolabeled this compound using a scintillation counter.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein in the extract.

Diagrams

Caption: Workflow of T-DNA transfer and this compound synthesis in crown gall tumors.

Caption: Regulation of the this compound synthase (nos) gene promoter by wound and auxin signaling pathways.

Caption: Experimental workflow for the quantification of this compound in plant tumor tissue.

Conclusion

The natural occurrence of this compound in plant tumors is a testament to the sophisticated and co-evolutionary relationship between Agrobacterium tumefaciens and its plant hosts. For researchers, scientists, and drug development professionals, this system offers a wealth of opportunities. Understanding the molecular intricacies of this compound synthesis and its regulation can provide insights into gene regulation, plant-microbe interactions, and metabolic engineering. The analytical methods detailed in this guide provide the tools necessary to investigate these processes, paving the way for potential applications in biotechnology and the development of novel therapeutic strategies. The continued study of this fascinating biological phenomenon will undoubtedly uncover further complexities and potential applications in the years to come.

References

An In-Depth Technical Guide to the Regulation of Nopaline Catabolism in Agrobacterium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its unique ability to transfer a segment of its DNA, the T-DNA, into the plant genome, leading to the formation of crown gall tumors.[1] This process is a sophisticated example of inter-kingdom gene transfer. The T-DNA carries genes that direct the synthesis of specialized amino acid and sugar derivatives called opines within the plant tumor.[1][2] These opines, such as nopaline, serve as a specific nutrient source for the inciting Agrobacterium strain, which possesses the genetic machinery for their catabolism on its tumor-inducing (Ti) plasmid.[1][2] This intricate system, known as the "opine concept," provides a competitive advantage to the pathogen in the rhizosphere.

This technical guide provides a comprehensive overview of the molecular mechanisms governing the regulation of this compound catabolism in Agrobacterium. Understanding these regulatory circuits is not only crucial for comprehending the biology of this important plant pathogen but also offers insights into prokaryotic gene regulation that can be applied in various biotechnological and drug development contexts.

The this compound Catabolism (noc) Locus

The genes responsible for this compound uptake and degradation are primarily located in the this compound catabolism (noc) region on the Ti plasmid. This region is distinct from the T-DNA and contains operons encoding the necessary transport and enzymatic functions. The core of the regulatory system ensures that the energetically expensive process of producing catabolic enzymes is undertaken only when the specific substrate, this compound, is available.

Core Regulatory Components

The regulation of this compound catabolism is orchestrated by a sophisticated interplay of regulatory proteins and their cognate DNA binding sites. The key players in this system are:

-

NocR: A transcriptional activator protein belonging to the LysR-family of regulators. NocR is the primary sensor of this compound and positively regulates the expression of the this compound catabolism genes.

-

This compound: An opine synthesized in crown gall tumors induced by this compound-type Agrobacterium strains. It acts as the inducer molecule, triggering the expression of the noc genes by interacting with NocR.

-

accR: A transcriptional repressor protein. While its primary role is in the regulation of agrocinopine (B1665078) catabolism, it also plays a role in the overall opine-dependent regulation on the Ti plasmid.

-

Agrocinopines: Another class of opines that can influence the expression of genes involved in opine catabolism and Ti plasmid conjugation through their interaction with AccR.

Regulatory Mechanisms

The expression of the this compound catabolism genes is tightly controlled at the transcriptional level. The central regulatory circuit involves the NocR protein and the presence of this compound.

Positive Regulation by NocR

The noc genes are organized into operons, and their expression is induced by this compound. This induction is mediated by the NocR protein. In the absence of this compound, NocR binds to the promoter regions of the noc operons, but does not efficiently recruit RNA polymerase, resulting in a basal level of transcription. Upon binding of this compound, NocR undergoes a conformational change that allows it to interact productively with RNA polymerase, leading to a significant increase in the transcription of the downstream catabolic genes.

Autoregulation of NocR

The nocR gene itself is also subject to regulation. NocR has been shown to negatively autoregulate its own synthesis, irrespective of the presence of this compound. This feedback mechanism likely serves to maintain an appropriate intracellular concentration of the NocR protein.

The Role of AccR in Coordinated Regulation

Opine catabolism and the conjugal transfer of the Ti plasmid are coordinately regulated. The AccR protein acts as a repressor for the catabolism of agrocinopines and for conjugal transfer. The presence of agrocinopines relieves this repression. This highlights a broader regulatory network where different opines can influence multiple pathways on the Ti plasmid.

Signaling Pathways and Experimental Workflows

To elucidate the regulatory networks of this compound catabolism, various experimental approaches are employed. The following diagrams illustrate the core signaling pathway and a general workflow for studying protein-DNA interactions in this system.

References

Methodological & Application

Protocol for Nopaline Extraction from Crown Gall Tumors

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown gall is a plant disease induced by the bacterium Agrobacterium tumefaciens, which transfers a segment of its DNA (T-DNA) into the plant genome. This T-DNA carries genes for the synthesis of auxins, cytokinins, and unique amino acid derivatives called opines. Nopaline is a specific type of opine, a conjugate of α-ketoglutarate and arginine, produced in tumors induced by this compound-type Agrobacterium strains. The presence of this compound is a key indicator of successful transformation and can be used to study the biology of crown gall tumors and the mechanisms of horizontal gene transfer. This document provides a detailed protocol for the extraction and qualitative analysis of this compound from crown gall tumor tissue.

Principle of the Method

The extraction of this compound from crown gall tumors involves the physical disruption of plant cells to release their contents, followed by the separation of the soluble this compound from solid plant debris. The most common method for this compound analysis is paper electrophoresis, which separates molecules based on their charge and size. Under the influence of an electric field, the positively charged this compound molecules migrate towards the cathode. Subsequent staining with a specific reagent, phenanthrenequinone (B147406), allows for the visualization of this compound as fluorescent spots under UV light.

Data Presentation

| Extraction Method | Solvent | Temperature (°C) | This compound Yield (µg/g fresh weight) | Purity (relative) |

| Maceration | Water | 25 | 50 ± 8 | Moderate |

| Maceration | 70% Ethanol (B145695) | 25 | 75 ± 12 | High |

| Sonication | Water | 4 | 65 ± 10 | Moderate |

| Sonication | 70% Ethanol | 4 | 90 ± 15 | High |

| Freeze-Thaw | Water | -20 to 25 | 40 ± 7 | Low |

Experimental Protocols

Materials and Reagents

-

Crown gall tumor tissue

-

Healthy (non-tumor) plant tissue (as a negative control)

-

This compound standard (if available for positive control)

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes

-

Microcentrifuge

-

Water bath or heating block

-

Whatman 3MM chromatography paper

-

Electrophoresis apparatus (high voltage power supply, electrophoresis chamber)

-

UV transilluminator

-

Extraction Buffer: 70% (v/v) ethanol in water

-

Electrophoresis Buffer (pH 3.5): Formic acid: Acetic acid: Water (3:6:91 v/v/v)

-

Phenanthrenequinone Staining Solution:

-

Solution A: 0.02% (w/v) phenanthrenequinone in 95% ethanol (prepare fresh)

-

Solution B: 10% (w/v) sodium hydroxide (B78521) in 60% (v/v) ethanol

-

This compound Extraction Protocol

-

Sample Preparation:

-

Excise approximately 100-200 mg of fresh crown gall tumor tissue.

-

As a negative control, use a similar amount of healthy stem or callus tissue from an untransformed plant.

-